molecular formula C17H15N3O5S B11621761 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol

2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol

Cat. No.: B11621761
M. Wt: 373.4 g/mol
InChI Key: CFCMMSJJUPEXDU-VCHYOVAHSA-N
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Description

2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 1,2-benzothiazol-3-ylhydrazine-1,1-dioxide under specific reaction conditions. The reaction is usually carried out in an ethanol solvent at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
  • 2-Propenal, 3-(1,3-benzodioxol-5-yl)
  • (2E,8E)-9-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)nona-2,8-dien-1-one

Uniqueness

2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol is unique due to its specific combination of benzodioxole and benzothiazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H15N3O5S

Molecular Weight

373.4 g/mol

IUPAC Name

2-[[(E)-1,3-benzodioxol-5-ylmethylideneamino]-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethanol

InChI

InChI=1S/C17H15N3O5S/c21-8-7-20(17-13-3-1-2-4-16(13)26(22,23)19-17)18-10-12-5-6-14-15(9-12)25-11-24-14/h1-6,9-10,21H,7-8,11H2/b18-10+

InChI Key

CFCMMSJJUPEXDU-VCHYOVAHSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/N(CCO)C3=NS(=O)(=O)C4=CC=CC=C43

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NN(CCO)C3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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